Antifungal Potency Gap: C14 Chain Length Versus Optimal C10–C12 in the 3-n-Alkyn-1-ol Series
The only relevant quantitative antifungal data for an alkynol with a C14 chain comes from Gershon et al. (1985) for the positional isomer 3-tetradecyn-1-ol. In that study, the most active members of the 12-compound 3-n-alkyn-1-ol series were 3-n-decyn-1-ol, 3-n-undecyn-1-ol, and 3-n-dodecyn-1-ol, while the C14 analog showed markedly lower fungitoxicity [1]. No data are available for the target compound Tetradec-1-yn-3-ol (a 1-yn-3-ol). This is a class-level inference from a structural isomer and cannot be directly extrapolated to the procurement target. Users requiring antifungal activity should note that the C14 chain length falls outside the empirically determined optimum for this structurally related series.
| Evidence Dimension | Antifungal potency (qualitative ranking) in Sabouraud dextrose agar |
|---|---|
| Target Compound Data | Not available for Tetradec-1-yn-3-ol |
| Comparator Or Baseline | 3-tetradecyn-1-ol (positional isomer) – lower activity than C10–C12 analogs; most active were 3-n-decyn-1-ol, 3-n-undecyn-1-ol, 3-n-dodecyn-1-ol |
| Quantified Difference | Not quantifiable; only ordinal ranking available |
| Conditions | Sabouraud dextrose agar, pH 5.6 and 7.0, against Aspergillus oryzae, A. niger, Trichoderma viride, Myrothecium verrucaria |
Why This Matters
If antifungal activity is a selection criterion, a C10–C12 3-n-alkyn-1-ol is a scientifically preferable starting point over Tetradec-1-yn-3-ol until direct comparative data become available.
- [1] Gershon, H., et al. (1985). Antifungal properties of 3-n-alkyn-1-ols and synergism with 2-n-alkyn-1-ols and ketoconazole. Journal of Pharmaceutical Sciences, 74(5), 556–558. PMID: 4020633. View Source
